CYP2B6 Enzyme Inhibition: Thujopsene Matches or Exceeds Potency of Cedrol and ThioTEPA
In a comparative study using human liver microsomes, thujopsene exhibited a potent and competitive inhibition of CYP2B6-mediated bupropion hydroxylation, with a Ki value of 0.8 μM. This inhibition was marginally stronger than that of the closely related sesquiterpene cedrol (Ki = 0.9 μM) and twice as potent as β-cedrene (Ki = 1.6 μM). For context, the selective CYP2B6 inhibitor thioTEPA had a Ki of 2.9 μM in the same assay [1].
| Evidence Dimension | CYP2B6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | Cedrol (0.9 μM), β-Cedrene (1.6 μM), ThioTEPA (2.9 μM) |
| Quantified Difference | Thujopsene is 1.1x more potent than cedrol, 2x more potent than β-cedrene, and 3.6x more potent than the reference inhibitor thioTEPA. |
| Conditions | CYP2B6-mediated bupropion hydroxylation in human liver microsomes. |
Why This Matters
For researchers studying CYP2B6-mediated drug metabolism or potential herb-drug interactions, selecting thujopsene over β-cedrene provides a 2-fold increase in inhibitory potency, a critical factor in establishing dose-response relationships and mechanistic studies.
- [1] Jeong, H. U., Kwon, S. S., Kong, T. Y., Kim, J. H., & Lee, H. S. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1522-1532. View Source
